molecular formula C17H17N5OS B10999834 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B10999834
M. Wt: 339.4 g/mol
InChI Key: VTXVVEUHEWQZDE-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide (molecular formula: C₁₇H₁₇N₅OS) is a benzamide derivative featuring a 5-methyltetrazole ring at the 3-position of the benzamide core and a phenylsulfanylethyl group attached to the amide nitrogen. Its structural uniqueness lies in the tetrazole ring—a nitrogen-rich heterocycle known for acting as a bioisostere for carboxylic acids or other acidic groups—and the phenylsulfanyl moiety, which may enhance lipophilicity and membrane permeability. The compound is supplied in standardized formats (e.g., glass vials, 96-tube racks) for high-throughput screening .

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

3-(5-methyltetrazol-1-yl)-N-(2-phenylsulfanylethyl)benzamide

InChI

InChI=1S/C17H17N5OS/c1-13-19-20-21-22(13)15-7-5-6-14(12-15)17(23)18-10-11-24-16-8-3-2-4-9-16/h2-9,12H,10-11H2,1H3,(H,18,23)

InChI Key

VTXVVEUHEWQZDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors. The phenylsulfanyl group can modulate the compound’s lipophilicity and binding affinity, while the benzamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide and related benzamide derivatives.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Potential Uses References
3-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide C₁₇H₁₇N₅OS Benzamide core, 5-methyltetrazole, phenylsulfanylethyl chain Not explicitly detailed (commercial screening compound) Drug discovery (bioisosteric potential)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ Benzamide core, N,O-bidentate directing group (hydroxy-dimethylethyl) Reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
Nitazoxanide C₁₂H₉N₃O₅S Benzamide core, nitro-thiazole group Acetylation and nitration of thiazole precursors Antiparasitic drug (broad-spectrum activity)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S Benzamide core, thiadiazole and isoxazole heterocycles Reaction of enaminone with hydroxylamine hydrochloride Organic synthesis intermediates
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8b) C₂₄H₂₀N₄O₃S Benzamide core, thiadiazole, pyridine, and ester groups Condensation of enaminone with ethyl acetoacetate in acetic acid Potential antimicrobial or catalytic applications

Key Findings:

Structural Variations: Tetrazole vs. Thiadiazole/Isoxazole: The main compound’s 5-methyltetrazole ring distinguishes it from thiadiazole- or isoxazole-containing derivatives (e.g., compound 6 in ). Tetrazoles are superior bioisosteres due to their metabolic stability and ability to mimic carboxylate groups, whereas thiadiazoles are often used in coordination chemistry .

In contrast, thiadiazole derivatives () require multi-step condensation with active methylene compounds .

Functional Applications :

  • Metal Coordination : ’s N,O-bidentate compound is tailored for metal-catalyzed reactions, whereas the main compound’s tetrazole could serve as a ligand for transition metals (e.g., in medicinal chemistry) .
  • Biological Activity : Nitazoxanide’s nitro-thiazole group confers antiparasitic properties, while the main compound’s lack of nitro groups suggests divergent targets, possibly in kinase inhibition or GPCR modulation .

Physical Properties :

  • While the main compound’s spectral data are unavailable, similar compounds (e.g., compound 6 in ) exhibit IR peaks at 1606 cm⁻¹ (C=O) and melting points around 160°C. Such data suggest that the main compound’s tetrazole and sulfanyl groups may lower its melting point compared to Nitazoxanide (mp ~200°C) .

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